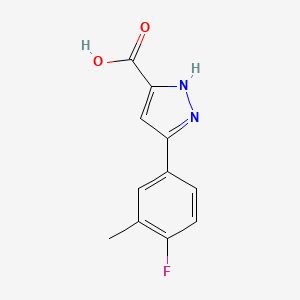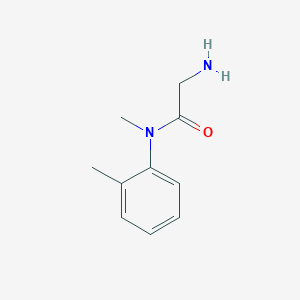
2-Amino-N-methyl-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-methyl-N-(2-methylphenyl)acetamide is an organic compound with the molecular formula C10H14N2O It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by a methyl group and a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methyl-N-(2-methylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-methylphenylamine with N-methylacetamide under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The final product is often purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-methyl-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Nucleophiles: Various nucleophiles, such as halides or alkoxides, can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Amino-N-methyl-N-(2-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and other functionalized derivatives.
Biological Studies: Researchers use this compound to study its biological activity and potential as a drug candidate.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-N-methyl-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-methylacetamide: Lacks the 2-methylphenyl group, resulting in different chemical properties and reactivity.
N-Methyl-2-aminophenol: Contains a hydroxyl group instead of an amide group, leading to distinct chemical behavior.
2-Amino-N-(2-methylphenyl)acetamide: Similar structure but without the N-methyl group, affecting its reactivity and applications.
Uniqueness
2-Amino-N-methyl-N-(2-methylphenyl)acetamide is unique due to the presence of both a methyl group and a 2-methylphenyl group on the nitrogen atom. This structural feature imparts specific chemical properties and reactivity, making it valuable for certain synthetic and medicinal applications.
Properties
IUPAC Name |
2-amino-N-methyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-5-3-4-6-9(8)12(2)10(13)7-11/h3-6H,7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNOBSBJHOSQGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(C)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
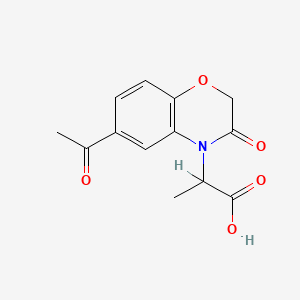
![6-Acetyl-4-(2-(azepan-1-yl)-2-oxoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B7842150.png)
![(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANOIC ACID](/img/structure/B7842162.png)
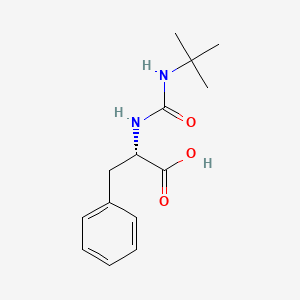
![Ethyl 2-[(1-cyanocyclopentyl)amino]acetate](/img/structure/B7842180.png)
![1-[Cyano(thiophen-2-yl)methyl]piperidine-4-carboxylicacid](/img/structure/B7842188.png)
![Ethyl [(butan-2-yl)carbamoyl]formate](/img/structure/B7842195.png)
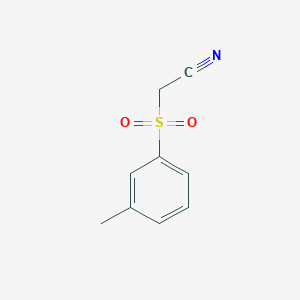
![Imidazo[1,5-a]pyridin-3-ylmethanamine](/img/structure/B7842220.png)
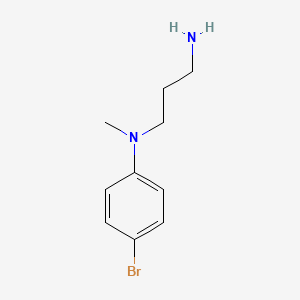
![1-[4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoyl]piperidine-4-carboxylicacid](/img/structure/B7842239.png)
![1-[4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoyl]piperidine-3-carboxylic acid](/img/structure/B7842240.png)
